Methyl 4-aminobut-2-enoate hydrochloride is an organic compound with the molecular formula and a molecular weight of 151.59 g/mol. This compound is recognized for its significant role in organic synthesis and medicinal chemistry, particularly due to its structural features that allow it to participate in various chemical reactions. The compound is classified as an amino acid derivative, specifically an amino ester, which incorporates both an amino group and an ester functional group.
This compound falls under the category of organic compounds, specifically within the subcategories of amino acids and esters. It is also categorized as a hydrochloride salt, which enhances its solubility and stability in aqueous environments.
The synthesis of methyl 4-aminobut-2-enoate hydrochloride can be achieved through several methods. A widely used approach involves the reaction of methyl acrylate with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. This method is advantageous due to its relatively straightforward procedure and the availability of starting materials.
In industrial settings, the production process typically involves large-scale batch reactions. Key parameters such as temperature, pressure, and pH must be meticulously controlled to maximize yield and purity. The reaction conditions are critical as they influence the rate of reaction and the formation of by-products .
The molecular structure of methyl 4-aminobut-2-enoate hydrochloride features a double bond between carbon atoms 2 and 3, an amino group at carbon 4, and a methoxycarbonyl group at carbon 1. The presence of these functional groups contributes to its reactivity and potential applications in synthesis.
The InChI representation for this compound is:
This representation provides insights into its structural characteristics, including connectivity and stereochemistry.
Methyl 4-aminobut-2-enoate hydrochloride participates in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for methyl 4-aminobut-2-enoate hydrochloride involves its interaction with biological targets. The amino group can form hydrogen bonds with enzymes or receptors, facilitating biochemical interactions. Additionally, the ester group may undergo hydrolysis to release active metabolites, contributing to its pharmacological effects .
Methyl 4-aminobut-2-enoate hydrochloride is typically a white crystalline solid with a melting point that may vary depending on purity. It is soluble in water due to the presence of the hydrochloride salt.
Key chemical properties include:
Relevant data includes:
Methyl 4-aminobut-2-enoate hydrochloride has diverse applications in scientific research:
Its unique structural features make it valuable for developing new drugs and understanding biochemical pathways .
The direct amination of methyl acrylate represents the most industrially adopted pathway for synthesizing methyl 4-aminobut-2-enoate hydrochloride. This route capitalizes on the Michael addition mechanism, where ammonia acts as a nucleophile attacking the β-carbon of the electron-deficient alkene.
Regioselectivity is critical due to competing side reactions, including polymerization and over-alkylation. Metal-free organocatalysts like triethylamine (5–10 mol%) significantly enhance γ-selectivity by deprotonating ammonia to generate a more nucleophilic amide ion, steering addition toward the terminal carbon. This suppresses bis-adduct formation (<5%) and improves E-isomer selectivity (>90%). Transition metal catalysts (e.g., Pd(II)/phosphine complexes) enable mild reaction conditions (25–40°C) but require rigorous metal scavenging for pharmaceutical-grade intermediates. Recent studies demonstrate that zeolite-immobilized Lewis acids (e.g., Zn²⁺-Y) achieve 98% regioselectivity at 60°C while enabling catalyst reuse for ≥5 batches [5].
Solvent polarity and temperature directly impact reaction kinetics and isomer distribution. Protic solvents like methanol facilitate ammonia solubility but risk transesterification. Aqueous systems (H₂O/MeOH 4:1) at 0–5°C suppress hydrolysis while achieving 85% conversion within 2 hours. Higher temperatures (>40°C) favor the thermodynamically stable (E)-isomer but accelerate polymerization. Post-reaction HCl treatment precipitates the hydrochloride salt, with crystallization kinetics optimized by controlled cooling (0.5°C/min) to deliver >99% purity [6].
Table 1: Solvent and Temperature Optimization for Methyl Acrylate Amination
| Solvent System | Temp (°C) | Reaction Time (h) | Conversion (%) | (E)-Isomer Selectivity (%) |
|---|---|---|---|---|
| Methanol | 0–5 | 4.0 | 78 | 85 |
| Water/Methanol (4:1) | 0–5 | 2.0 | 85 | 92 |
| Ethanol | 25 | 1.5 | 95 | 88 |
| THF | 40 | 3.0 | 65 | 75 |
Scaling direct amination requires precise parameter control to maintain stoichiometric balance and minimize byproducts. Continuous stirred-tank reactors (CSTRs) with subsurface ammonia injection reduce volatilization losses. Stoichiometric ratios of 1.05:1.0 (NH₃:methyl acrylate) balance cost-efficiency against excess ammonia removal [5].
Nitrile intermediates offer bypass routes to circumvent acrylate polymerization. Cyanoacetate derivatives (e.g., methyl cyanoacetate) undergo partial hydrogenation using Pd/C (3 mol%) or Raney nickel at 50–60°C. Critical to success is poisoning control—addition of thiourea (100 ppm) prevents over-reduction to the saturated amine. This route delivers the (E)-isomer selectively (94%) at 75% yield but suffers from higher catalyst costs compared to direct amination [4] [6].
Emerging biocatalytic methods exploit transaminases or ammonia lyases for enantioselective synthesis. Engineered Aspergillus oryzae transaminases convert methyl 4-oxobut-2-enoate to the (S)-enantiomer in >90% ee under physiological conditions (pH 7.5, 37°C). However, substrate inhibition limits concentrations to ≤50 mM, necessitating fed-batch operation. Immobilized E. coli cells expressing ω-transaminase achieve 68% conversion in 24 h, with acidification (HCl gas) directly yielding the hydrochloride salt. Though not yet cost-competitive, these routes provide chiral building blocks for specialty pharmaceuticals [2] [3].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6